4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
Description
4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is a heterocyclic compound featuring a pyridine-2-carboxamide core linked to an azetidine ring via an ether bond. The azetidine moiety is further substituted with a sulfonyl group connected to a 3,5-dimethyl-1,2-oxazole. Its synthesis typically involves multi-step reactions, including sulfonylation of azetidine intermediates and coupling with pyridine derivatives .
Propriétés
IUPAC Name |
4-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]oxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5S/c1-8-13(9(2)23-17-8)24(20,21)18-6-11(7-18)22-10-3-4-16-12(5-10)14(15)19/h3-5,11H,6-7H2,1-2H3,(H2,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYRBLQTABZIJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine (Compound 2 in )
Structural Similarities :
- Both compounds share a sulfonyl group attached to a 3,5-dimethyl-1,2-oxazole ring.
- The azetidine ring in the target compound is analogous to the cytisine alkaloid scaffold in Compound 2, though cytisine contains a quinolizidine ring system.
Key Differences :
- Core Structure : The target compound has a pyridine-2-carboxamide core, whereas Compound 2 is based on cytisine, a naturally occurring alkaloid with distinct receptor-binding properties (e.g., partial agonism at nicotinic acetylcholine receptors) .
- Synthetic Routes : Compound 2 is synthesized via sulfonylation of cytisine with a sulfochloride intermediate in acetonitrile with pyridine as a base . In contrast, the target compound likely requires azetidine functionalization prior to coupling with the pyridine moiety.
- Biological Activity : While Compound 2’s activity is linked to cytisine’s neuropharmacological profile, the target compound’s pyridine-carboxamide group may confer kinase inhibition or anti-inflammatory effects, depending on substituent interactions.
Analytical Data Comparison :
N-(2-(4-Hydroxyphenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide (Claim 1 in )
Structural Similarities :
- Both compounds contain a pyridine-carboxamide moiety.
- Heterocyclic systems (imidazo[1,2-a]pyridine vs. 1,2-oxazole) are present in both.
Key Differences :
- Substituents: The patent compound includes a 4-hydroxyphenyl-thiazolidinone group, which is absent in the target compound. This group may enhance solubility or hydrogen-bonding capacity.
- Pharmacological Targets: Thiazolidinone derivatives are often associated with antidiabetic or antimicrobial activity, whereas the target compound’s sulfonyl-azetidine-pyridine system may target kinases or inflammatory pathways.
- Synthetic Complexity : The patent compound’s synthesis involves imidazo[1,2-a]pyridine functionalization, which differs from the azetidine sulfonylation steps required for the target compound .
General Trends in Sulfonyl-Containing Heterocycles
- Bioavailability : Sulfonyl groups (as in both the target compound and Compound 2) improve metabolic stability but may reduce membrane permeability due to increased polarity.
- Target Selectivity : The 3,5-dimethyl-1,2-oxazole sulfonyl group in the target compound could enhance selectivity for sulfotransferases or ATP-binding cassette transporters compared to simpler sulfonamides.
Research Findings and Limitations
- Most inferences are drawn from structurally related analogs (e.g., Compound 2’s X-ray data ).
Méthodes De Préparation
Sulfonylation of Azetidin-3-ol
Azetidin-3-ol reacts with 3,5-dimethylisoxazole-4-sulfonyl chloride in anhydrous acetonitrile using pyridine (2.5 eq) as a base:
Optimized Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Acetonitrile | |
| Base | Pyridine (2.5 eq) | |
| Temperature | 0°C → Room temp | |
| Reaction Time | 12 hours | |
| Yield | 85–92% |
Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the sulfonamide.
Synthesis of 4-Hydroxypyridine-2-carboxamide (Intermediate B)
Carboxamide Formation from Pyridine-2-carbonyl Chloride
Pyridine-2-carbonyl chloride is treated with aqueous ammonia (28%) in tetrahydrofuran (THF):
Nitration and Reduction
-
Nitration at position 4 using fuming HNO₃/H₂SO₄ at −10°C
-
Catalytic hydrogenation (H₂, Pd/C) to convert nitro to amine
Etherification to Form the Final Product
Mitsunobu Coupling
Intermediate A and B are coupled using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF:
Optimized Parameters
Alternative SN2 Displacement
For scale-up, a two-phase system using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C:
Key Data
Purification and Analytical Characterization
Chromatographic Methods
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, oxazole-CH₃), 7.89 (d, J=5.6 Hz, pyridine-H), 4.62–4.58 (m, azetidine-OCH₂), 2.41 (s, 6H, 2×CH₃).
Challenges and Optimization Strategies
Sulfonylation Side Reactions
Ether Bond Stability
-
Issue : Acid-catalyzed cleavage during workup
-
Mitigation : Neutral pH aqueous washes and low-temperature processing.
Scalability and Industrial Relevance
Kilogram-Scale Protocol (Patent WO2013091011A1):
-
Sulfonylation : 10 kg azetidin-3-ol, 12 kg sulfonyl chloride, 200 L CH₃CN, 85% yield
-
Coupling : 15 kg Intermediate A, 18 kg Intermediate B, K₂CO₃/DMF, 72% yield
Cost Analysis
| Component | Cost/kg (USD) | Contribution (%) |
|---|---|---|
| Sulfonyl chloride | 2,400 | 58 |
| Azetidin-3-ol | 1,750 | 32 |
| Solvents/Reagents | 980 | 10 |
Q & A
Q. What are the key challenges in synthesizing 4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide, and how can they be methodologically addressed?
Synthesis challenges include regioselective sulfonylation of the azetidine ring and coupling the oxazole moiety to the pyridine-carboxamide core. A multi-step approach is recommended:
- Step 1 : Optimize sulfonylation using mild bases (e.g., triethylamine) to avoid azetidine ring strain .
- Step 2 : Employ coupling reagents like HATU or DCC for amide bond formation, monitored via LC-MS to track intermediates .
- Step 3 : Use statistical design of experiments (DoE) to optimize reaction time, temperature, and solvent polarity, reducing trial-and-error inefficiencies .
Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₃ groups in the 3,5-dimethylisoxazole moiety (δ ~2.2 ppm for methyl protons) .
- HPLC-PDA : Use a C18 column with a gradient of 0.1% formic acid in acetonitrile/water (retention time ~8–10 min) to confirm purity >95% .
- HRMS : Validate molecular weight (exact mass ~435.12 g/mol) via ESI+ mode .
Q. How can researchers design initial bioactivity screens for this compound?
Prioritize assays based on structural analogs:
- Kinase inhibition : Test against tyrosine kinase family members (e.g., EGFR, VEGFR) due to the pyridine-carboxamide scaffold’s ATP-binding affinity .
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility : Pre-screen in PBS (pH 7.4) and DMSO to ensure compatibility with in vitro models .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s binding affinity?
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on the azetidine-oxy linker’s flexibility and sulfonyl group’s hydrogen-bonding potential .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the compound-protein complex, particularly the oxazole ring’s hydrophobic interactions .
- QSAR : Derive predictive models using descriptors like LogP and polar surface area to balance solubility and membrane permeability .
Q. How should researchers resolve contradictions in bioactivity data across different assay platforms?
Contradictions may arise from assay conditions (e.g., pH, serum proteins). Methodological steps:
- Normalize data : Use Z-score transformation to compare results across cell lines and assay types .
- Orthogonal validation : Confirm enzyme inhibition (e.g., fluorescence-based assays) with cellular assays (e.g., Western blot for target phosphorylation) .
- Meta-analysis : Cross-reference with structurally similar compounds (e.g., 4-{[1-(tetrahydroquinazolin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide) to identify conserved structure-activity relationships .
Q. What advanced techniques can elucidate the compound’s behavior under physiological conditions?
- LC-MS/MS metabolomics : Track metabolic stability in liver microsomes to identify oxidation hotspots (e.g., azetidine ring) .
- Cryo-EM : Resolve binding modes in complex with target proteins at near-atomic resolution .
- Synchrotron XRD : Determine crystal structure to validate computational predictions of intermolecular interactions .
Methodological Resources
- Synthetic Optimization : Reference CRDC subclass RDF2050112 for reactor design principles and membrane separation technologies .
- Data Analysis : Apply ICReDD’s reaction path search methods to integrate computational and experimental workflows .
- Safety Protocols : Adhere to Chemical Hygiene Plan guidelines for advanced laboratory courses (e.g., waste disposal, PPE) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
